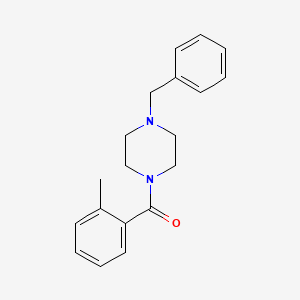![molecular formula C20H25N3O2 B5506617 5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione CAS No. 5705-38-4](/img/structure/B5506617.png)
5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Spirocyclic compounds often involve multi-step synthesis pathways. For example, a new synthetic pathway for spiro[cyclohexane-1,3′-indoline]-2′,4-diones was developed starting from 3-chloromethylene-2-indolones and Danishefsky's diene, involving several steps including formation of cycloadducts and subsequent transformations (Beccalli et al., 2003).
Molecular Structure Analysis
Spirocyclic compounds' molecular structures are characterized by their unique spiro-linkage, where a quaternary carbon atom is shared between two rings. This spiro-linkage significantly influences the compound's stereochemistry and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, as seen in the studies of various spiro compounds to determine their configurations and conformational dynamics (Low et al., 2002).
Chemical Reactions and Properties
Spirocyclic compounds can undergo various chemical reactions, including cycloadditions and Michael reactions, which are essential for their synthesis and functionalization. For instance, efficient syntheses of novel spiro heterocycles were achieved under microwave irradiation, showcasing the compounds' reactivity and the influence of reaction conditions on their synthesis (Dabholkar & Mishra, 2006).
Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
Research has demonstrated innovative approaches to synthesize spirocyclic compounds efficiently, utilizing microwave irradiation and classical thermal methods to produce spiro heterocycles with thiazole, oxazole, thiadiazole, and triazolothiadiazole moieties. These methodologies offer a faster and more efficient synthesis route for complex spirocyclic structures, expanding the toolkit for chemical synthesis in medicinal chemistry and materials science (Dabholkar & Mishra, 2006).
Novel Heterocyclic Systems
Another facet of research focuses on creating new heterocyclic systems such as spiro[chromene-4,3′-indoles] and spiro[indole-3,4′-quinolines], synthesized through base-catalyzed domino reactions. These compounds are of interest due to their potential pharmacological activities and as intermediates in organic synthesis (Pogosyan, Avakimyan, & Stepanyan, 2016).
Antileukemic Activity
Spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been prepared and evaluated for their antileukemic activity, demonstrating the potential of spirocyclic compounds in therapeutic applications. This highlights the importance of structural diversity in drug discovery, particularly in the development of new antileukemic agents (Rajopadhye & Popp, 1987).
Structural and Properties Exploration
Research into the synthesis, structure, and properties of new spirooxindolodibenzodiazepine derivatives provides insights into the chemical behavior and potential applications of these compounds. Understanding their structural characteristics can lead to the development of novel materials or pharmaceuticals (Orlova et al., 2013).
Concomitant Polymorphism
The study of concomitant polymorphism in spirobicyclic diones reveals fascinating aspects of molecular flexibility and polymorph formation. This research is crucial for material science, especially in designing materials with specific crystalline properties (Kumar et al., 2004).
Propiedades
IUPAC Name |
5,7-dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-9-23-15-8-6-5-7-14(15)20(17(23)25)21-10-18(2)11-22(20)13-19(3,12-21)16(18)24/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPXYDROXUBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)N4CC5(CN3CC(C4)(C5=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972529 |
Source


|
| Record name | 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
CAS RN |
5705-38-4 |
Source


|
| Record name | 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)
![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)